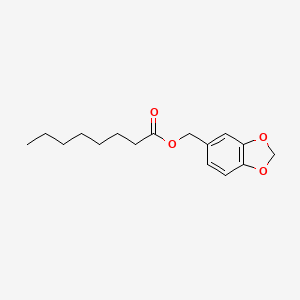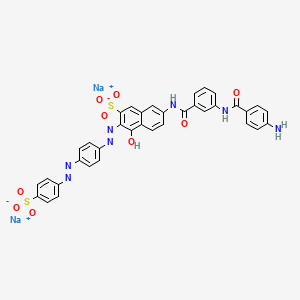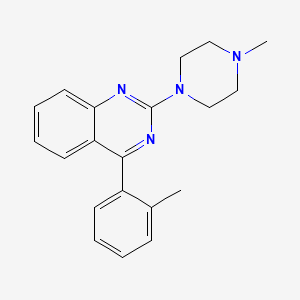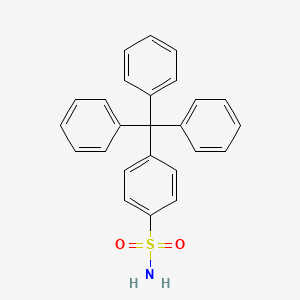![molecular formula C9H12AsNO6 B14722046 [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid CAS No. 6266-19-9](/img/structure/B14722046.png)
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-(Ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid: is an organoarsenic compound that features both an arsonic acid group and an ethoxycarbonylamino group attached to a hydroxyphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the hydroxyphenyl derivative, which is then subjected to arsonation.
Arsonation: The hydroxyphenyl derivative is reacted with an arsenic-containing reagent, such as arsenic trioxide or arsenic acid, under controlled conditions to introduce the arsonic acid group.
Ethoxycarbonylation: The resulting arsonic acid derivative is then treated with ethyl chloroformate in the presence of a base, such as triethylamine, to introduce the ethoxycarbonylamino group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for safety and environmental impact due to the use of arsenic compounds.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the arsonic acid group, potentially converting it to an arsine or other reduced forms.
Substitution: The ethoxycarbonylamino group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products
Oxidation: Quinones or other oxidized phenyl derivatives.
Reduction: Arsines or other reduced arsenic compounds.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, potentially serving as a catalyst in various organic reactions.
Analytical Chemistry: It can be employed as a reagent for the detection and quantification of certain metal ions.
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, providing a tool for studying enzyme function and regulation.
Antimicrobial Activity: Due to its arsenic content, the compound may exhibit antimicrobial properties, making it useful in the development of new antimicrobial agents.
Medicine
Drug Development: The compound’s unique structure can be explored for potential therapeutic applications, including anticancer and antiparasitic activities.
Industry
Material Science: The compound can be used in the synthesis of advanced materials with specific properties, such as conductivity or optical activity.
Mécanisme D'action
The mechanism by which [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid exerts its effects involves interactions with molecular targets such as enzymes or cellular receptors. The arsonic acid group can bind to thiol groups in proteins, leading to enzyme inhibition or disruption of cellular processes. The ethoxycarbonylamino group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar hydroxyphenyl structure and exhibit interesting biological activities.
Aldehydes and Ketones: Compounds with carbonyl groups, such as aldehydes and ketones, can undergo similar types of reactions, including oxidation and reduction.
Uniqueness
Arsonic Acid Group: The presence of the arsonic acid group distinguishes [4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid from other hydroxyphenyl derivatives, providing unique chemical reactivity and biological activity.
Ethoxycarbonylamino Group: This group enhances the compound’s solubility and potential for chemical modifications, making it versatile for various applications.
Propriétés
Numéro CAS |
6266-19-9 |
|---|---|
Formule moléculaire |
C9H12AsNO6 |
Poids moléculaire |
305.12 g/mol |
Nom IUPAC |
[4-(ethoxycarbonylamino)-2-hydroxyphenyl]arsonic acid |
InChI |
InChI=1S/C9H12AsNO6/c1-2-17-9(13)11-6-3-4-7(8(12)5-6)10(14,15)16/h3-5,12H,2H2,1H3,(H,11,13)(H2,14,15,16) |
Clé InChI |
XCUQXNMWEGBMGA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1=CC(=C(C=C1)[As](=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-bromophenyl)methylideneamino]-2-[(4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14721970.png)
![N-[(4-Dimethylaminophenyl)methylideneamino]-4-nitro-benzenesulfonamide](/img/structure/B14721981.png)

![Benzyl n-[(benzyloxy)carbonyl]-o-[bis(2-chloropropyl)carbamoyl]serinate](/img/structure/B14721986.png)




![N-[2-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B14722023.png)
![Pyrazino[2,3-e][1,2,3,4]tetrazine](/img/structure/B14722033.png)

![Methyl 4-[3-(3,3-dimethylbutanamido)phenyl]-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14722049.png)

